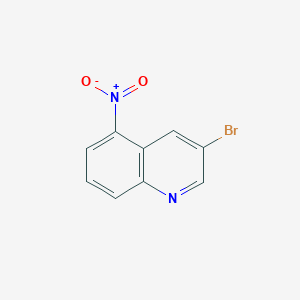

3-Bromo-5-nitroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-5-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. The presence of both bromine and nitro groups on the quinoline ring makes this compound a versatile compound with unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitroquinoline typically involves the bromination and nitration of quinoline derivatives. One common method is the bromination of 5-nitroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, is also explored to make the process more sustainable and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-5-nitroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in an aprotic solvent such as dimethylformamide (DMF).

Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.

Reduction: 3-Bromo-5-aminoquinoline.

Oxidation: Oxidized quinoline derivatives, although these are less commonly studied.

Applications De Recherche Scientifique

Synthesis Overview

- Starting Material : Quinoline or its derivatives.

- Reagents : Bromine (Br₂) for bromination, and nitric acid (HNO₃) for nitration.

- Reaction Conditions : Controlled temperatures to ensure selective substitution.

The synthesis process can be optimized to enhance yields and purity, making it suitable for further applications in drug development.

Biological Activities

3-Bromo-5-nitroquinoline has been studied for its diverse biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, potentially through mechanisms that disrupt bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to cell death .

Anticancer Potential

The compound has garnered attention for its anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. For instance, derivatives of 5-nitroquinoline have been evaluated against several cancer cell lines, showing promising antiproliferative activity comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .

Case Study 1: Anticancer Activity

A study evaluated the effects of 6-bromo-5-nitroquinoline on rat glioblastoma (C6) and human cervical cancer (HeLa) cells. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| C6 | 15 | Induction of apoptosis |

| HeLa | 20 | Inhibition of cell cycle progression |

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating effective inhibition at low concentrations .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Industrial Applications

Beyond its biological significance, this compound has applications in the dyes and pigments industry , where it serves as a precursor for synthesizing various colorants due to its stable chemical structure. Additionally, it may be utilized in the development of agrochemicals and other industrial chemicals owing to its reactivity and functional group compatibility.

Mécanisme D'action

The mechanism of action of 3-Bromo-5-nitroquinoline depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets.

Comparaison Avec Des Composés Similaires

3-Bromoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Nitroquinoline:

3-Chloro-5-nitroquinoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness: 3-Bromo-5-nitroquinoline is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.

Activité Biologique

3-Bromo-5-nitroquinoline is a compound that belongs to the quinoline family, which is known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and mechanisms of action based on various research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 3-position and a nitro group at the 5-position of the quinoline ring. This unique substitution pattern enhances its reactivity and biological activity, making it a subject of interest in drug development.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound and related derivatives. The compound has demonstrated significant antiproliferative effects against various cancer cell lines.

In Vitro Studies

-

Cell Lines Tested :

- Human cervical cancer cells (HeLa)

- Human adenocarcinoma cells (HT29)

- Rat glioblastoma cells (C6)

-

Results :

- Cytotoxicity : this compound exhibited cytotoxic effects, although it was found to be less potent than the reference drug 5-fluorouracil (5-FU) in HT29 cell line assays .

- Apoptotic Activity : The compound induced apoptosis in cancer cells, suggesting its potential as an anticancer agent through programmed cell death mechanisms .

| Cell Line | IC50 (µM) | Comparison with 5-FU |

|---|---|---|

| HeLa | 10 | Higher than 5-FU |

| HT29 | 15 | Lower than 5-FU |

| C6 | 12 | Similar to 5-FU |

The biological activity of this compound is attributed to several mechanisms:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death. This is crucial for its anticancer properties .

- Inhibition of Cell Proliferation : It effectively inhibits the proliferation of cancer cells, contributing to its potential as an anticancer drug .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can increase ROS levels in cells, which may lead to oxidative stress and subsequent cell death .

Case Studies and Research Findings

Several research articles have documented the biological activities of this compound:

- Study on Quinoline Derivatives : A study published in Organic & Biomolecular Chemistry detailed the synthesis and biological evaluation of various quinoline derivatives, including this compound. The results indicated that this compound exhibited high antiproliferative activity against multiple cancer cell lines .

- Mechanistic Insights : Research highlighted that the nitro group significantly enhances the electrophilicity of adjacent bromine atoms, facilitating nucleophilic substitution reactions that lead to more bioactive derivatives .

- Comparative Studies : In comparative studies with other quinoline derivatives, this compound consistently showed promising results in terms of cytotoxicity and apoptosis induction across different cancer types .

Propriétés

IUPAC Name |

3-bromo-5-nitroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-6-4-7-8(11-5-6)2-1-3-9(7)12(13)14/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGNJJXCTAWOIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)Br)C(=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.